molecular formula C11H15BrO4 B14267249 2-Bromo-3,4,5-trimethoxy-1-(methoxymethyl)benzene CAS No. 130611-33-5

2-Bromo-3,4,5-trimethoxy-1-(methoxymethyl)benzene

Katalognummer: B14267249
CAS-Nummer: 130611-33-5
Molekulargewicht: 291.14 g/mol
InChI-Schlüssel: RILFDKXRUVDQAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-3,4,5-trimethoxy-1-(methoxymethyl)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom, three methoxy groups, and a methoxymethyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4,5-trimethoxy-1-(methoxymethyl)benzene can be achieved through the bromination of 1,2,3-trimethoxybenzene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of 2-Bromo-3,4,5-trimethoxy-1-(methoxymethyl)benzene involves its interaction with various molecular targets and pathways. The bromine atom and methoxy groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions with other molecules . The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-3,4,5-trimethoxy-1-(methoxymethyl)benzene is unique due to the presence of both bromine and methoxymethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Eigenschaften

CAS-Nummer

130611-33-5

Molekularformel

C11H15BrO4

Molekulargewicht

291.14 g/mol

IUPAC-Name

4-bromo-1,2,3-trimethoxy-5-(methoxymethyl)benzene

InChI

InChI=1S/C11H15BrO4/c1-13-6-7-5-8(14-2)10(15-3)11(16-4)9(7)12/h5H,6H2,1-4H3

InChI-Schlüssel

RILFDKXRUVDQAC-UHFFFAOYSA-N

Kanonische SMILES

COCC1=CC(=C(C(=C1Br)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.